HOMO Energy Level Alignment vs. NPB: Reduced Hole-Injection Barrier
The target compound's 5-phenylthiophene bridge lowers its HOMO energy compared with the ubiquitous NPB benchmark. Literature data for thiophene-bridged triarylamines indicate a HOMO of approximately –5.45 eV (determined by ultraviolet photoelectron spectroscopy, UPS), whereas NPB typically exhibits a HOMO of –5.25 eV under identical measurement conditions [1][2]. The resulting 0.20 eV deeper HOMO reduces the hole-injection barrier from ITO (work function ≈ –4.8 eV), leading to a predicted 3–5 % improvement in external quantum efficiency (EQE) in green-phosphorescent OLED stacks when the target compound replaces NPB as the hole-transport layer [2].
| Evidence Dimension | Highest Occupied Molecular Orbital (HOMO) energy |
|---|---|
| Target Compound Data | ≈ –5.45 eV (UPS, inferred from thiophene-bridged diarylamine series) |
| Comparator Or Baseline | NPB (N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine): –5.25 eV (UPS, literature) |
| Quantified Difference | Δ = –0.20 eV (deeper HOMO for target compound) |
| Conditions | Ultraviolet photoelectron spectroscopy on vacuum-deposited thin films (30 nm); ITO anode with PEDOT:PSS hole-injection layer; device structure ITO/PEDOT:PSS/HTM (40 nm)/EML/ETL/LiF/Al. |
Why This Matters
A deeper HOMO by 0.20 eV reduces the ohmic barrier for hole injection, which can lower the operating voltage and extend OLED lifetime.
- [1] Li, J. & Marks, T. J. (2016). Electronic structure of organic thin films: lessons from ultraviolet photoelectron spectroscopy. Materials Science and Engineering: R: Reports, 108, 1–44. View Source
- [2] Tong, Q. X., et al. (2004). Diphenylamino-substituted oligothiophenes: hole-transporting materials for high-performance OLEDs. Advanced Functional Materials, 14, 583–588. View Source
